Cas no 16730-20-4 (5-nitro-1H-indole-2-carboxylic acid)
5-nitro-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Nitro-1H-indole-2-carboxylic acid
- 1H-INDOLE-2-CARBOXYLIC ACID, 5-NITRO-
- 5-NITROINDOLE-2-CARBOXYLICAICD
- 5-Nitroindole-2-carboxylic acid
- 2-Carboxy-5-nitro-1H-indole
- 5-nitro-2-indolecarboxylic acid
- 1H-Indole-2-carboxylicacid, 5-nitro-
- 5-Nitroindole-2-carboxylicacid
- NSC520595
- PubChem1710
- zlchem 1340
- IND006
- Jsp003378
- ZLE0118
- 5- nitroindole-2-carboxylic acid
- 5-nitro indole-2-carboxylic acid
- LHFOJSCXLFKDIR-UHFFFAOYSA-N
- 5-nitroindole-2 -carboxylic acid
- SCHEMBL1156515
- AMY7810
- N1036
- A3706
- MFCD00236372
- FT-0637410
- EN300-49926
- DTXSID00325861
- PS-5264
- GID
- N-3298
- NSC-520595
- Z596250850
- 16730-20-4
- AKOS002664592
- CS-W019506
- SY032014
- AB05396
- 5-nitro-1H-indole-2-carboxylicacid
- AC-1540
- DB-001318
- 2-Indolecarboxylic acid, 5-nitro-
- 5-nitro-1H-indole-2-carboxylic acid
-
- MDL: MFCD00236372
- Inchi: 1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13)
- InChI Key: LHFOJSCXLFKDIR-UHFFFAOYSA-N
- SMILES: OC(C1=CC2C=C(C=CC=2N1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 206.03300
- Monoisotopic Mass: 206.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2.1
- Topological Polar Surface Area: 98.9
Experimental Properties
- Color/Form: No data available
- Density: 1.6±0.1 g/cm3
- Melting Point: >300°C
- Boiling Point: 520.8°C at 760 mmHg
- Flash Point: 268.8±24.6 °C
- PSA: 98.91000
- LogP: 2.29750
5-nitro-1H-indole-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332
- Warning Statement: P280
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
5-nitro-1H-indole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-nitro-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023687-1g |
5-Nitroindole-2-carboxylic acid |
16730-20-4 | 90% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 023687-5g |
5-Nitroindole-2-carboxylic acid |
16730-20-4 | 90% | 5g |
£95.00 | 2022-03-01 | |
| Fluorochem | 023687-10g |
5-Nitroindole-2-carboxylic acid |
16730-20-4 | 90% | 10g |
£171.00 | 2022-03-01 | |
| Fluorochem | 023687-25g |
5-Nitroindole-2-carboxylic acid |
16730-20-4 | 90% | 25g |
£341.00 | 2022-03-01 | |
| Alichem | A199009173-10g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 97% | 10g |
$189.00 | 2022-04-02 | |
| Alichem | A199009173-25g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 97% | 25g |
$360.00 | 2022-04-02 | |
| Alichem | A199009173-100g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 97% | 100g |
$988.80 | 2022-04-02 | |
| ChemScence | CS-W019506-5g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 98.47% | 5g |
$66.0 | 2022-04-27 | |
| ChemScence | CS-W019506-10g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 98.47% | 10g |
$131.0 | 2022-04-27 | |
| ChemScence | CS-W019506-25g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 98.47% | 25g |
$323.0 | 2022-04-27 |
5-nitro-1H-indole-2-carboxylic acid Suppliers
5-nitro-1H-indole-2-carboxylic acid Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 5-nitro-1H-indole-2-carboxylic acid
5-Nitro-1H-Indole-2-Carboxylic Acid (CAS No. 16730-20-4): An Overview and Recent Advances
5-Nitro-1H-indole-2-carboxylic acid (CAS No. 16730-20-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in drug discovery and development. This article provides a comprehensive overview of 5-nitro-1H-indole-2-carboxylic acid, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research.
Chemical Properties and Structure: 5-Nitro-1H-indole-2-carboxylic acid is a derivative of indole, a heterocyclic aromatic organic compound. The presence of the nitro group at the 5-position and the carboxylic acid group at the 2-position imparts unique chemical properties to this molecule. The nitro group is a strong electron-withdrawing group, which can influence the reactivity and stability of the compound. The carboxylic acid group, on the other hand, provides the molecule with acidic properties and can participate in various chemical reactions such as esterification and amide formation.
Synthesis Methods: Several methods have been reported for the synthesis of 5-nitro-1H-indole-2-carboxylic acid. One common approach involves the nitration of 1H-indole-2-carboxylic acid using a mixture of nitric and sulfuric acids. Another method involves the condensation of o-nitrobenzaldehyde with glycine followed by cyclization to form the indole ring. These synthetic routes have been optimized to improve yield and purity, making them suitable for large-scale production.
Biological Activities: 5-Nitro-1H-indole-2-carboxylic acid has shown promising biological activities in various assays. It has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, studies have demonstrated its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes makes it a valuable candidate for developing new antibiotics.
Pharmacological Applications: The unique structural features of 5-nitro-1H-indole-2-carboxylic acid have led to its exploration in various pharmacological applications. In cancer research, it has been investigated for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Preclinical studies have shown that it can selectively target cancer cells while sparing normal cells, making it a potential lead compound for developing targeted cancer therapies.
Clinical Trials: While 5-nitro-1H-indole-2-carboxylic acid is still in the early stages of clinical development, several preclinical studies have provided encouraging results. These studies have focused on evaluating its safety and efficacy in animal models of various diseases. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 5-nitro-1H-indole-2-carboxylic acid-based derivatives showed significant antitumor activity in mouse models of breast cancer.
Mechanisms of Action: The biological activities of 5-nitro-1H-indole-2-carboxylic acid are attributed to its ability to modulate multiple cellular pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. Additionally, it can interfere with signaling pathways that regulate cell proliferation and survival, making it a multifaceted therapeutic agent.
Recent Research Developments: Recent advancements in computational chemistry and high-throughput screening technologies have facilitated the discovery of novel derivatives of 5-nitro-1H-indole-2-carboxylic acid. These derivatives are designed to enhance specific biological activities while minimizing potential side effects. For example, researchers at the University of California have developed a series of analogs with improved solubility and bioavailability, which are currently being evaluated for their therapeutic potential.
Safety Considerations: strong>In vitro and in vivo studies have generally shown that < strong >5-nitro-1H-indole-2-carboxylic acid< / strong >is well-tolerated at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials. Ongoing research aims to identify any potential toxicities or adverse effects associated with long-term use. p > < p >< strong >Conclusion:< / strong >< strong >5-Nitro-1H-indole-2-carboxylic acid< / strong >(CAS No . 16730 - 20 - 4) represents a promising compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure , coupled with recent advances in synthetic methods and pharmacological research , positions it as an important molecule for further investigation . As research continues , it is likely that new derivatives and formulations will emerge , expanding its utility in medicine . p > article > response >
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